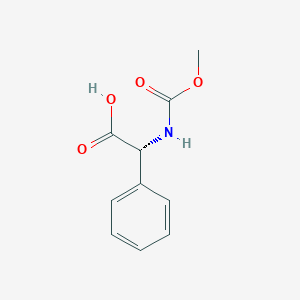

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-(methoxycarbonylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJLQSAREKTKPT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234701 | |

| Record name | (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50890-96-5 | |

| Record name | (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50890-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-[(methoxycarbonyl)amino](phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid CAS number

An In-depth Technical Guide to (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 50890-96-5), a crucial chiral building block in modern medicinal chemistry and peptide synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, stereoselective synthesis, analytical characterization, key applications, and safety protocols. The insights herein are grounded in established scientific principles and aim to empower users with the technical expertise required for the effective utilization of this versatile molecule.

Introduction

This compound, also known by its synonym Moc-D-Phg-OH, is a non-proteinogenic α-amino acid derivative. Its structure is characterized by a phenyl group and an N-terminal methoxycarbonyl (Moc) protecting group attached to the α-carbon, which is fixed in the (R)-configuration. This stereochemical purity is paramount, as the biological activity of chiral molecules is often highly dependent on their specific enantiomeric form.

The compound serves as an invaluable intermediate in the synthesis of complex organic molecules, particularly in the construction of peptides and peptidomimetics with potential therapeutic applications, including antibacterial and anticancer agents.[1][2] The Moc group provides stable protection to the amino function under various reaction conditions, yet can be removed when required, making it a useful tool in multi-step synthetic strategies. This guide offers an in-depth exploration of its synthesis, quality control, and application, providing a robust framework for its use in a research and development setting.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its successful application in any experimental workflow. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 50890-96-5 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₁NO₄ | [3][6][7] |

| Molecular Weight | 209.20 g/mol | [3][5][7] |

| IUPAC Name | (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid | [1][8] |

| Common Synonyms | Moc-D-Phg-OH, (R)-N-Methoxycarbonyl-D-phenylglycine | [1][5] |

| Appearance | White to off-white solid, powder, or crystals | [1][3][7][8] |

| Purity | Typically ≥97% | [4][5][8][9] |

| Storage | Powder: -20°C (long-term), 2-8°C (short-term). Sealed in a dry environment. | [3][5][6][9] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure N-protected amino acids is a critical task in pharmaceutical development. The primary route to Moc-D-Phg-OH involves the N-protection of the corresponding free amino acid, (R)-phenylglycine.

Synthetic Rationale and Mechanism

The most direct approach is the acylation of the amino group of (R)-phenylglycine using a methoxycarbonylating agent. Methyl chloroformate is a common and cost-effective reagent for this purpose. The reaction is typically performed in a biphasic system (like water and an organic solvent) under basic conditions, a procedure known as the Schotten-Baumann reaction.

The causality for this choice is twofold:

-

Base Requirement : A base (e.g., NaOH or Na₂CO₃) is essential to deprotonate the amino group, converting it into a more potent nucleophile (NH₂). The base also neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Stereochemical Integrity : Performing the reaction at low temperatures (e.g., 0-5 °C) is crucial to minimize the risk of racemization at the chiral α-carbon, ensuring the retention of the desired (R)-configuration.

The overall transformation is illustrated below:

Caption: General workflow for the synthesis of Moc-D-Phg-OH.

Experimental Protocol: Synthesis of Moc-D-Phg-OH

This protocol is a self-validating system, where successful execution yields the product with high purity, verifiable through the analytical methods described in Section 3.

-

Dissolution : Dissolve (R)-phenylglycine (1.0 eq) in 1 M sodium hydroxide solution (2.2 eq) with cooling in an ice-water bath to maintain a temperature of 0-5 °C.

-

Reagent Addition : While vigorously stirring, slowly and simultaneously add methyl chloroformate (1.1 eq) and 2 M sodium hydroxide solution (1.1 eq) dropwise. Use separate dropping funnels to maintain the pH between 9-10.

-

Reaction Monitoring : Continue stirring at 0-5 °C for 1 hour, then at room temperature for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, wash the aqueous mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted methyl chloroformate and other organic impurities.

-

Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1 M HCl. A white precipitate of the product should form.

-

Isolation : Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to a constant weight.

Analytical Characterization and Quality Control

Rigorous quality control is non-negotiable to ensure the material's identity, purity, and stereochemical integrity are suitable for downstream applications.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the phenyl protons, the α-proton, and the methoxycarbonyl methyl protons.[7]

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is employed to determine the chemical purity (typically >97%). Crucially, chiral HPLC is used to determine the enantiomeric excess (e.e.), ensuring the compound is the desired (R)-enantiomer.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight (209.20 g/mol ).

-

Optical Rotation : Measurement of the specific rotation using a polarimeter confirms the bulk sample's chirality and is compared against a reference value for the (R)-enantiomer.

Quality Control Workflow

The following diagram outlines a standard workflow for the quality control of a newly synthesized or procured batch of Moc-D-Phg-OH.

Caption: A standard quality control workflow for Moc-D-Phg-OH.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a protected amino acid for constructing larger molecules.

Peptide Synthesis

Moc-D-Phg-OH is a valuable building block for incorporation into peptide sequences, particularly via Solid-Phase Peptide Synthesis (SPPS). Unnatural D-amino acids like this are often introduced to:

-

Increase Proteolytic Stability : Peptides containing D-amino acids are more resistant to degradation by endogenous proteases, which typically recognize only L-amino acids. This extends the biological half-life of the peptide therapeutic.

-

Modulate Conformation : The inclusion of a D-amino acid can induce specific secondary structures (e.g., β-turns) that may be critical for binding to a biological target.

-

Explore Structure-Activity Relationships (SAR) : Systematically replacing L-amino acids with their D-counterparts is a common strategy in medicinal chemistry to probe the stereochemical requirements of a receptor or enzyme active site.

The diagram below illustrates the incorporation of Moc-D-Phg-OH into a growing peptide chain during an SPPS cycle.

Caption: Incorporation of Moc-D-Phg-OH during Solid-Phase Peptide Synthesis.

Chiral Building Block in Small Molecule Synthesis

Beyond peptides, Moc-D-Phg-OH serves as a versatile chiral precursor for various pharmaceutical compounds.[1] The combination of a stereodefined center, a carboxylic acid handle for further modification, and a protected amine makes it a synthetically attractive starting material for complex targets where the phenylglycine motif is a key pharmacophore.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

The compound is classified with the following hazards.[6][8][9]

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][10]

-

Personal Protective Equipment (PPE) : Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) at all times.[10]

-

Handling : Avoid generating dust. Minimize contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[2][10]

-

Storage : Keep the container tightly sealed and store in a cool, dry place as recommended by the supplier to maintain stability and prevent degradation.[6][9]

Conclusion

This compound (CAS: 50890-96-5) is more than a mere chemical reagent; it is a key enabling tool for the advancement of pharmaceutical and biochemical research. Its well-defined stereochemistry, coupled with its utility as a protected amino acid, provides chemists with a reliable building block for the synthesis of sophisticated molecules with tailored biological functions. By understanding its properties, synthesis, and proper handling as detailed in this guide, researchers can confidently and effectively leverage this compound to accelerate their discovery and development programs.

References

-

(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid. ChemBK. [Link]

-

The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. National Institutes of Health (PMC). [Link]

-

Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Royal Society of Chemistry. [Link]

-

Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. PubMed. [Link]

-

Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Royal Society of Chemistry. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemscene.com [chemscene.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. 50890-96-5|this compound|BLD Pharm [bldpharm.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | 50890-96-5 [sigmaaldrich.com]

- 9. This compound | 50890-96-5 [sigmaaldrich.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (Moc-D-Phg-OH)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, commonly referred to in medicinal chemistry as N-Methoxycarbonyl-D-phenylglycine (Moc-D-Phg-OH), is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical development. As a chiral building block, its stereochemically defined structure is fundamental to the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The D-phenylglycine scaffold is a recurring motif in numerous therapeutic agents, where the specific stereochemistry at the α-carbon is often critical for target binding and pharmacological activity. This guide provides a comprehensive overview of the essential physicochemical properties, synthesis, analytical characterization, and applications of Moc-D-Phg-OH, offering field-proven insights and detailed protocols for professionals in drug discovery and development.

Core Physicochemical & Structural Properties

The utility of Moc-D-Phg-OH as a synthetic precursor is rooted in its well-defined chemical characteristics. The methoxycarbonyl (Moc) group serves as a stable and neutral protecting group for the amine, preventing unwanted side reactions during peptide coupling or other synthetic transformations while influencing the molecule's solubility and crystalline nature.

| Property | Value | Source(s) |

| Molecular Weight | 209.20 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2][3][4] |

| CAS Number | 50890-96-5 | [1][3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 120 °C | [5] |

| Purity | Typically ≥97% | [1][6] |

| Storage Conditions | Sealed in a dry environment at room temperature | [2][5] |

| IUPAC Name | (2R)-ethanoic acid | |

| Synonyms | Moc-D-Phg-OH, N-Methoxycarbonyl-D-phenylglycine, (R)-MCPA | [4][5] |

| Topological Polar Surface Area | 75.6 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Synthesis and Purification Workflow

The most common and efficient synthesis of Moc-D-Phg-OH involves the N-acylation of D-phenylglycine. This choice of starting material is critical; using the enantiomerically pure D-phenylglycine ensures the desired (R)-stereochemistry in the final product, obviating the need for challenging chiral resolution steps later in a synthetic sequence.[7] The reaction with methyl chloroformate is a robust and scalable method.

Experimental Protocol: Synthesis of Moc-D-Phg-OH

This protocol describes the synthesis from D-phenylglycine.

Materials:

-

D-phenylglycine

-

Methyl chloroformate

-

Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve D-phenylglycine (1 equivalent) in 1M NaOH solution (2.5 equivalents) and dioxane (at a 1:1 ratio with the NaOH solution) at 0-5 °C. Stir until a clear solution is obtained.

-

Acylation: While maintaining the temperature at 0-5 °C, add methyl chloroformate (1.1 equivalents) and 2M NaOH solution (1.2 equivalents) simultaneously and dropwise over 1-2 hours. The key is to maintain a pH between 9 and 10 to ensure the amine remains deprotonated and nucleophilic while minimizing hydrolysis of the methyl chloroformate.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted methyl chloroformate and other non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 2M HCl at 0-5 °C. The product, Moc-D-Phg-OH, will precipitate as a white solid.

-

-

Isolation:

-

Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

-

Alternatively, if precipitation is incomplete, extract the acidified aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to yield pure this compound.

-

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Caption: Role of Moc-D-Phg-OH as a precursor to an API that inhibits a viral target.

Safety, Handling, and Storage

As a fine chemical, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

-

Hazard Identification: The compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation. [5]* Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the material. [8]Operations that may generate dust should be performed in a fume hood or ventilated enclosure. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the construction of stereochemically complex pharmaceuticals. Its well-defined properties, reliable synthesis, and critical role as a chiral building block make it an indispensable asset for researchers and scientists in the field of drug development. The rigorous application of the synthesis and analytical protocols detailed in this guide ensures the high quality and integrity required for the advancement of new therapeutic agents from the laboratory to the clinic.

References

-

Cambridge Bioscience. This compound. [Link]

-

ChemBK. (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid. [https://www.chembk.com/en/chem/(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid]([Link] acid)

-

Al-Qadiri, M. et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health. [Link]

Sources

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. 50890-96-5|this compound|BLD Pharm [bldpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Page loading... [guidechem.com]

- 5. (R)-2-(methoxycarbonylamino)-2-phenylacetic acid | 50890-96-5 [chemicalbook.com]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid: Synthesis, Characterization, and Applications

Abstract

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as N-Methoxycarbonyl-D-phenylglycine (Moc-D-Phg-OH), is a chiral non-proteinogenic amino acid derivative of significant interest in pharmaceutical and synthetic organic chemistry. Its defined stereochemistry and versatile functional groups make it a crucial building block for the asymmetric synthesis of complex molecules, including bioactive peptides and drug candidates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed and validated synthesis protocol, robust characterization methods, and key applications, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction and Significance

This compound belongs to the family of N-protected α-amino acids. The presence of the methoxycarbonyl (Moc) protecting group on the amine functionality and the chiral center at the α-carbon are pivotal to its utility. The (R)-configuration at the stereocenter is crucial for its application in stereoselective synthesis, allowing for the construction of specific enantiomeric products.

In drug development, the incorporation of unnatural amino acids like Moc-D-Phg-OH into peptide chains can confer unique properties, such as enhanced metabolic stability, constrained conformations leading to higher receptor affinity, and improved pharmacokinetic profiles. This compound serves as a foundational element for creating peptidomimetics and other complex chiral molecules. Understanding its synthesis and characterization is therefore fundamental for its effective application.

Physicochemical and Structural Properties

The core structure features a phenyl ring and a carboxylic acid attached to a stereogenic α-carbon, with an N-methoxycarbonyl group providing a stable, yet removable, protecting group for the amine.

| Property | Value | Source(s) |

| CAS Number | 50890-96-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][4][5] |

| Molecular Weight | 209.20 g/mol | [2][4][6] |

| IUPAC Name | (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid | [3] |

| Synonyms | N-Methoxycarbonyl-D-phenylglycine, Moc-D-Phg-OH | [4] |

| Appearance | White to off-white crystalline powder or solid | [1][2] |

| Melting Point | ~120 °C | [4] |

| Solubility | Soluble in organic solvents like ethanol and DMF | [5] |

| Storage | Store at room temperature, sealed in a dry environment | [4] |

Synthesis Protocol: A Validated Approach

The most direct and reliable synthesis of this compound is achieved through the N-acylation of the corresponding enantiopure amino acid, D-(-)-2-Phenylglycine. This method, known as the Schotten-Baumann reaction, is robust and high-yielding.

Rationale for Experimental Choices

-

Starting Material: D-(-)-2-Phenylglycine (the (R)-enantiomer) is selected to ensure the desired stereochemistry in the final product.[7] The enantiomeric purity of this starting material is critical for the purity of the product.

-

Acylating Agent: Methyl chloroformate is an efficient and commercially available reagent for the introduction of the methoxycarbonyl (Moc) protecting group.

-

Base: Sodium hydroxide is used to deprotonate the amino group of the phenylglycine, creating a nucleophilic amine that readily attacks the electrophilic carbonyl carbon of methyl chloroformate. It also serves to neutralize the HCl byproduct generated during the reaction.

-

Solvent System: A biphasic system of water and a suitable organic solvent (like diethyl ether or dichloromethane) can be effective, although a homogenous aqueous solution with careful pH control is often sufficient and simpler.

-

Temperature Control: The reaction is performed at a low temperature (0-5 °C) to minimize potential side reactions, such as the hydrolysis of methyl chloroformate and racemization.

Step-by-Step Experimental Protocol

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve D-(-)-2-Phenylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) at room temperature.

-

Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

-

Reagent Addition: Add methyl chloroformate (1.1 equivalents) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Maintain vigorous stirring throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material (ninhydrin stain can be used to visualize the free amine of the starting material).

-

Work-up & Acidification: Once the reaction is complete, carefully acidify the cold reaction mixture to a pH of ~2 using a 2 M aqueous solution of hydrochloric acid. This protonates the carboxylate, causing the product to precipitate out of the solution.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Purification: Wash the solid product with cold deionized water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

-

Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the structure.

-

Aromatic Protons: A multiplet between 7.2-7.5 ppm corresponding to the five protons of the phenyl ring.

-

α-Proton: A doublet around 5.3-5.5 ppm, coupling to the adjacent N-H proton.

-

N-H Proton: A doublet around 7.5-7.8 ppm, coupling to the α-proton. This signal may be broad and is exchangeable with D₂O.

-

Methoxy Protons: A sharp singlet at approximately 3.6-3.7 ppm, integrating to three protons.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is also D₂O exchangeable.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment:

-

Carboxylic Carbonyl: ~173-176 ppm.

-

Urethane Carbonyl: ~156-158 ppm.

-

Aromatic Carbons: Multiple signals between ~127-140 ppm.

-

α-Carbon: ~58-60 ppm.

-

Methoxy Carbon: ~52-54 ppm.

-

A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is a reliable method for structural confirmation.[2]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative mode would show a prominent ion for [M-H]⁻ at m/z 208.2, corresponding to the deprotonated molecule. In positive mode, [M+H]⁺ at m/z 210.2 or [M+Na]⁺ at m/z 232.2 may be observed.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit key stretching frequencies confirming the functional groups:

-

O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Urethane): A strong peak around 1680-1710 cm⁻¹.

Applications in Drug Development and Synthesis

The primary application of this compound is as a chiral building block in multi-step organic synthesis.[1]

Peptide Synthesis

It is used as a non-canonical amino acid derivative in solid-phase or solution-phase peptide synthesis.[5][6] The Moc group serves as a standard N-terminal protecting group, and the carboxylic acid can be activated (e.g., using carbodiimides like DCC or EDC) for coupling with the free amino group of another amino acid or peptide chain. Its incorporation can introduce conformational rigidity and resistance to enzymatic degradation.

Synthesis of Chiral Ligands and Auxiliaries

The defined stereochemistry of Moc-D-Phg-OH makes it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. The combination of the phenyl ring and multiple functional groups allows for further chemical modification to create sophisticated molecular architectures.

Precursor for Pharmaceutical Ingredients

The compound is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it is listed as a related compound and potential impurity in the synthesis of Velpatasvir, an antiviral drug.[4] This underscores its relevance in industrial pharmaceutical production, where its purity and characterization are of utmost importance.

Logical Application Pathway

Caption: Key synthetic applications of this compound.

Conclusion

This compound is a high-value chiral intermediate with a well-defined role in modern organic and medicinal chemistry. Its straightforward synthesis from readily available D-phenylglycine, combined with its versatile chemical handles, makes it an indispensable tool for constructing stereochemically complex molecules. The robust protocols for its synthesis and the clear spectroscopic signatures for its characterization, as detailed in this guide, provide researchers with the necessary foundation to confidently utilize this compound in their drug discovery and development programs.

References

-

Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. Available at: [Link]

-

O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630. Available at: [Link]

-

Wang, J., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(7), 2947-2951. Available at: [Link]

-

Grokipedia. Chiral derivatizing agent. Available at: [Link]

-

Hu, Y. F., & Li, F. L. (1995). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 30(1), 51-55. Available at: [Link]

-

ChemBK. (2024). (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid Introduction. Available at: [Link]

-

NIST. (R)-(-)-2-Phenylglycine. In NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. Phenylglycine. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 50890-96-5 [sigmaaldrich.com]

- 4. (R)-2-(methoxycarbonylamino)-2-phenylacetic acid | 50890-96-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (R)-(-)-2-Phenylglycine [webbook.nist.gov]

A Technical Guide to (R)-N-(Methoxycarbonyl)-phenylglycine: Nomenclature, Synthesis, and Application

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a chiral non-proteinogenic amino acid derivative of significant interest in pharmaceutical development. Its precise stereochemistry and functional groups make it a valuable building block for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of this compound, beginning with its systematic nomenclature and commonly used synonyms. We will delve into its physicochemical properties, outline a standard laboratory-scale synthesis, detail robust analytical methods for its characterization, and discuss its primary applications within the field of drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this important synthetic intermediate.

Part 1: Chemical Identity and Nomenclature

Accurate identification of chemical entities is paramount for reproducibility and regulatory compliance in scientific research. This compound is known by several names in literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and material procurement.

The compound's structure is based on phenylglycine, an amino acid with a phenyl group attached to the α-carbon. The "(R)" designation specifies the stereochemistry at this chiral center. The amino group is protected with a methoxycarbonyl group (-COOCH₃), a common strategy in peptide synthesis to prevent unwanted side reactions.

Table 1: Synonyms and Chemical Identifiers

| Identifier Type | Value | Source(s) |

|---|---|---|

| Primary IUPAC Name | (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid | |

| Common Synonym | N-Methoxycarbonyl-D-phenylglycine | [1] |

| Abbreviated Name | Moc-D-Phg-OH | [2] |

| CAS Registry Number | 50890-96-5 | [1][3] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol |

| InChI Key | GOJLQSAREKTKPT-MRVPVSSYSA-N | |

Other synonyms found in chemical databases and supplier catalogs include:

-

(R)-2-(Methoxycarbonylamino)-2-phenylaceticaci[1]

-

(αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid[1]

-

(R)-2-(Methoxycarbonylamino)-2-phenylethanoic acid[1]

The "D" in "D-phenylglycine" is an older nomenclature system that, in this case, corresponds to the (R) configuration based on the Cahn-Ingold-Prelog priority rules.

Part 2: Physicochemical Properties and Analytical Characterization

Understanding the physical and chemical properties of (R)-N-(Methoxycarbonyl)-phenylglycine is essential for its handling, storage, and use in synthetic procedures.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Physical Form | White to almost white powder or crystals | [1] |

| Melting Point | 120 °C | [1][4] |

| Boiling Point | 391.3 ± 35.0 °C (Predicted) | [1] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.96 ± 0.10 (Predicted) | [1] |

| Storage Conditions | Room temperature, sealed in a dry environment. Air sensitive. |[1][4] |

Analytical Workflow for Quality Control

Ensuring the identity and purity of (R)-N-(Methoxycarbonyl)-phenylglycine is critical for its successful application in drug synthesis. A multi-step analytical approach is recommended.

Caption: Standard analytical workflow for the quality control of (R)-N-(Methoxycarbonyl)-phenylglycine.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds. For chiral molecules like this one, a chiral stationary phase is required to determine enantiomeric purity.

Objective: To determine the chemical and enantiomeric purity of a sample of (R)-N-(Methoxycarbonyl)-phenylglycine.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

Chiral column (e.g., Chiralcel OD-H or equivalent)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Formic Acid (FA) or Trifluoroacetic acid (TFA)

-

Sample dissolved in mobile phase diluent (e.g., 50:50 ACN/Water)[5]

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is an isocratic mixture of Acetonitrile and Water with a small amount of an acid modifier (e.g., 0.1% FA). For example, 70:30 ACN:H₂O + 0.1% FA.

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of the mobile phase diluent to create a 1 mg/mL stock solution.[5]

-

System Setup:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.

-

Set the UV detector to a wavelength where the phenyl group has strong absorbance (e.g., 220 nm or 254 nm).

-

-

Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

-

Data Analysis:

-

Record the chromatogram for a sufficient run time to allow all components to elute.

-

The peak corresponding to (R)-N-(Methoxycarbonyl)-phenylglycine should be the major peak.

-

The peak for the (S)-enantiomer, if present, will have a different retention time.

-

Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks.

-

Calculate the enantiomeric excess (% ee) using the formula: [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

-

Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the desired (R)-enantiomer and a flat baseline with minimal other peaks indicates high chemical purity. The separation from the (S)-enantiomer peak, if observed, validates the enantiomeric purity assessment. The method's robustness can be confirmed by analyzing a racemic (D/L) standard to ensure the column is capable of separating both enantiomers.[5]

Part 3: Synthesis and Applications

(R)-N-(Methoxycarbonyl)-phenylglycine is not a naturally occurring compound and must be produced through chemical synthesis. Its primary value lies in its role as a chiral building block in the pharmaceutical industry.

Synthetic Pathway Overview

A common and straightforward method for preparing this compound is through the N-protection of the parent amino acid, (R)-phenylglycine (also known as D-phenylglycine).[6]

Caption: Synthetic workflow for the preparation of the title compound from (R)-phenylglycine.

Causality in Experimental Design: The synthesis is typically performed under Schotten-Baumann conditions. This involves using an aqueous basic solution (like sodium bicarbonate or sodium hydroxide) as the solvent. The base serves two critical functions:

-

Deprotonation: It deprotonates the amino group of (R)-phenylglycine, converting it into a more potent nucleophile, which is necessary to attack the electrophilic carbonyl carbon of methyl chloroformate.

-

Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction, preventing it from protonating the unreacted starting material and stopping the reaction.

This two-phase system (aqueous base and an organic reactant) is efficient and allows for simple workup, as the product can be precipitated by acidification.

Application in Drug Development

Non-proteinogenic amino acids like phenylglycine and its derivatives are crucial components in modern pharmaceuticals.[7] They offer several advantages over their natural counterparts, including:

-

Increased Proteolytic Stability: The unnatural side chains can sterically hinder the approach of proteases, increasing the drug's half-life in the body.

-

Conformational Constraint: Incorporating these structures can lock a peptide-based drug into a specific bioactive conformation, increasing its potency and selectivity for its target.[7]

-

Novel Interactions: The unique phenyl group can form additional binding interactions (e.g., pi-stacking) with the target receptor or enzyme, enhancing affinity.

(R)-N-(Methoxycarbonyl)-phenylglycine is specifically identified as a key intermediate in the synthesis of antiviral drugs such as Velpatasvir , an inhibitor of the hepatitis C virus NS5A protein.[1] The methoxycarbonyl protecting group is stable under many reaction conditions but can be removed when needed during a multi-step synthesis. Its role as a building block allows for the precise installation of the required (R)-phenylglycine moiety into the final complex drug molecule.[7]

Conclusion

This compound, more commonly known as N-Methoxycarbonyl-D-phenylglycine, is a well-defined chemical entity with significant utility in medicinal chemistry. Its identity is established by a set of consistent synonyms and unique identifiers, particularly its CAS number, 50890-96-5. Its synthesis from D-phenylglycine is straightforward, and its purity can be reliably assessed using standard analytical techniques like chiral HPLC. The primary importance of this compound lies in its application as a specialized chiral building block, enabling the efficient and stereocontrolled synthesis of complex pharmaceuticals, most notably in the antiviral field. A thorough understanding of its properties and handling, as detailed in this guide, is essential for its effective use in research and development.

References

-

Pharmaffiliates. CAS No : 50890-96-5 | Product Name : this compound. Available from: [Link][3]

-

GlobalCHEM. The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. Available from: [Link][7]

-

NIST. (R)-(-)-2-Phenylglycine - NIST WebBook. Available from: [Link][6]

-

MicroSolv Technology Corporation. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote. Available from: [Link][5]

Sources

- 1. (R)-2-(methoxycarbonylamino)-2-phenylacetic acid | 50890-96-5 [chemicalbook.com]

- 2. 50890-96-5|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. labproinc.com [labproinc.com]

- 5. Phenylglycine and Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]

- 6. (R)-(-)-2-Phenylglycine [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to (R)-2-(Methoxycarbonylamino)-2-phenylacetic Acid (Moc-D-phenylglycine)

Abstract

(R)-2-(Methoxycarbonylamino)-2-phenylacetic acid, commonly referred to as Moc-D-phenylglycine, is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical synthesis. Its rigid structure and defined stereochemistry make it a valuable chiral building block. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Moc-D-phenylglycine, with a particular focus on its critical role as a key intermediate in the synthesis of the pangenotypic hepatitis C virus (HCV) NS5A inhibitor, Velpatasvir. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols and insights into its chemical utility.

Introduction

N-protected amino acids are fundamental components in the synthesis of complex peptides and pharmaceutical agents. The protecting group strategy allows for the selective formation of amide bonds and the construction of intricate molecular architectures. Moc-D-phenylglycine, with its N-methoxycarbonyl protecting group, offers a stable yet readily cleavable derivative of D-phenylglycine. The phenylglycine moiety itself is a non-proteinogenic amino acid that imparts conformational rigidity to peptide chains and can participate in crucial binding interactions with biological targets. The primary and most notable application of Moc-D-phenylglycine is as a critical chiral precursor in the industrial synthesis of Velpatasvir, a potent antiviral medication.[1] This guide will delve into the essential technical aspects of Moc-D-phenylglycine, providing a foundational understanding for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development and optimization. Below is a summary of the known properties of Moc-D-phenylglycine.

| Property | Value | Source(s) |

| Chemical Name | (R)-2-(Methoxycarbonylamino)-2-phenylacetic acid | [2] |

| Synonyms | Moc-D-phenylglycine, N-Methoxycarbonyl-D-phenylglycine, Moc-D-Phg-OH | |

| CAS Number | 50890-96-5 | [2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [3] |

| Molecular Weight | 209.20 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 117-121 °C | [2] |

| Purity | >97.0% (HPLC) | [2] |

| Solubility | While specific quantitative data is limited, N-protected amino acids generally exhibit solubility in polar organic solvents such as dimethylformamide (DMF), methanol, and to a lesser extent, in water. Solubility is influenced by the pH of aqueous solutions. | [3][4] |

| Specific Rotation | [α]²⁰/D -162° (c=0.3, H₂O) | [2] |

Synthesis of Moc-D-phenylglycine

The synthesis of Moc-D-phenylglycine typically involves the N-protection of the parent amino acid, D-phenylglycine. The most common method for introducing the methoxycarbonyl group is through the reaction of the amino acid with methyl chloroformate under basic conditions. This reaction, a variant of the Schotten-Baumann reaction, is a well-established and robust method for the N-acylation of amines.

Figure 1: Synthetic workflow for Moc-D-phenylglycine.

Exemplary Experimental Protocol: N-Methoxycarbonylation of D-Phenylglycine

This protocol is a representative example based on standard procedures for the N-protection of amino acids and should be optimized for specific laboratory conditions.

Materials:

-

D-Phenylglycine

-

Methyl Chloroformate

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-phenylglycine (1 equivalent) and sodium carbonate (2.5 equivalents) in a mixture of 1,4-dioxane and water (e.g., a 1:1 or 2:1 ratio). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: While vigorously stirring, slowly add methyl chloroformate (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted methyl chloroformate and other non-polar impurities.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 2M HCl. The product, Moc-D-phenylglycine, should precipitate out of the solution. Extract the product into ethyl acetate (3 x volumes).

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude Moc-D-phenylglycine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.

Application in the Synthesis of Velpatasvir

The primary industrial application of Moc-D-phenylglycine is as a key building block in the synthesis of the anti-HCV drug Velpatasvir.[1] In this synthesis, Moc-D-phenylglycine is coupled to a complex heterocyclic core structure via an amide bond formation. This reaction requires the activation of the carboxylic acid of Moc-D-phenylglycine to facilitate the nucleophilic attack by the secondary amine on the Velpatasvir intermediate.

Figure 2: Amide coupling of Moc-D-phenylglycine in Velpatasvir synthesis.

Exemplary Experimental Protocol: Amide Coupling in Velpatasvir Synthesis

This protocol is a representative example based on patent literature for the synthesis of Velpatasvir and related compounds. Specific conditions may vary.

Materials:

-

Moc-D-phenylglycine

-

Velpatasvir intermediate (amine precursor)

-

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or a similar peptide coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the Velpatasvir amine intermediate (1 equivalent) and Moc-D-phenylglycine (1.2 equivalents) in anhydrous DMF.

-

Addition of Base and Coupling Agent: Add DIPEA (3 equivalents) to the solution, followed by the portion-wise addition of the coupling agent, COMU (1.2 equivalents). The use of a modern coupling reagent like COMU is effective in promoting the amide bond formation while minimizing racemization.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by HPLC until the starting materials are consumed.

-

Workup: Quench the reaction by adding water. Extract the product into ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. This washing sequence removes unreacted starting materials, the coupling byproducts, and the base.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Velpatasvir.

-

Purification: The crude product is then typically purified using column chromatography on silica gel to yield the final, highly pure Velpatasvir.

Analytical Methods

The purity and identity of Moc-D-phenylglycine are typically assessed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly used to determine the purity of Moc-D-phenylglycine. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a standard approach. Detection is typically performed using a UV detector at a wavelength where the phenyl group absorbs (around 210-260 nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the carbamate, the α-proton, and the NH proton.

-

¹³C NMR: The carbon NMR spectrum would provide signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the α-carbon, and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic absorption bands for the N-H stretch, the C=O stretches of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of Moc-D-phenylglycine.

Safety and Handling

As with all laboratory chemicals, Moc-D-phenylglycine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place. The compound may be air-sensitive.[3]

-

Toxicity: Specific toxicological data for Moc-D-phenylglycine is not extensively available. It should be handled as a potentially hazardous substance.

Conclusion

Moc-D-phenylglycine is a valuable and specialized chiral building block with a critical application in the synthesis of the important antiviral drug, Velpatasvir. Its well-defined stereochemistry and the stability of the methoxycarbonyl protecting group make it an ideal intermediate for complex, multi-step syntheses. This guide has provided a comprehensive overview of its properties, a representative synthetic protocol, its application in the synthesis of Velpatasvir, and key analytical and safety considerations. A thorough understanding of these aspects is essential for medicinal and process chemists working on the development of novel therapeutics.

References

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374–376.

- Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 607–615.

Sources

- 1. Velpatasvir synthesis - chemicalbook [chemicalbook.com]

- 2. Spiber.inc | Official Website [spiber.inc]

- 3. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-MCPA chemical characteristics

An In-Depth Technical Guide to the Core Chemical Characteristics of (R)-MCPA

Introduction

(4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, is a potent and widely utilized phenoxy herbicide first introduced in the 1940s for the selective control of broadleaf weeds in agriculture and turf management.[1][2] As a chiral molecule, MCPA exists as two stereoisomers, or enantiomers: (R)-MCPA and (S)-MCPA. The herbicidal activity is predominantly associated with the (R)-enantiomer, which functions as a synthetic auxin, mimicking natural plant growth hormones and leading to uncontrolled, fatal growth in susceptible species.[2][3] This technical guide provides a comprehensive examination of the core chemical characteristics of (R)-MCPA, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, mechanism of action, and the analytical methodologies crucial for its enantioselective analysis.

Chemical Identity and Stereochemistry

MCPA's chemical identity is foundational to understanding its function. The presence of a chiral center at the carbon atom alpha to the carboxylic acid group gives rise to its stereoisomerism.

-

IUPAC Name : (2R)-2-(4-chloro-2-methylphenoxy)acetic acid

-

CAS Number : 94-74-6 (for the racemic mixture)[4]

-

Molecular Formula : C₉H₉ClO₃[4]

-

Molar Mass : 200.62 g/mol [4]

While commercial formulations often contain the racemic mixture (equal parts R and S enantiomers), it is the (R)-isomer that exhibits high biological activity.[3] The (S)-isomer is significantly less active, making the enantioselective synthesis or separation of (R)-MCPA a key consideration for optimizing efficacy and reducing potential off-target environmental effects.[3]

Physicochemical Properties

The environmental behavior, solubility, and uptake of (R)-MCPA are dictated by its physicochemical properties. MCPA is a weak acid, and its properties can vary depending on whether it is in its acid form or formulated as a more soluble salt (e.g., sodium or amine salts) or a lipophilic ester.[5] The data below pertains to the MCPA acid.

| Property | Value | Source(s) |

| Appearance | White to light brown crystalline solid/powder. | [5][6][7] |

| Melting Point | 114–120.8 °C | [4][5][6] |

| Boiling Point | Decomposes before boiling (approx. 290 °C). | [5][8] |

| Water Solubility | 825 mg/L (at room temperature); salts are highly soluble (e.g., amine salt: 866 g/L). | [2][9] |

| pKa | 3.07 | [4] |

| Octanol-Water Partition Coefficient (log Kₒw) | 1.43–2.82 | [7] |

| Vapor Pressure | Negligible; 4 x 10⁻⁴ Pa at 32 °C | [5][7] |

| Henry's Law Constant | 5.5 x 10⁻⁵ Pa·m³/mol (calculated at 25 °C) | [5] |

The low pKa of 3.07 indicates that MCPA is a relatively strong acid, existing predominantly in its anionic (deprotonated) form in neutral pH environments like most soils and water bodies.[4] This anionic form is more water-soluble and mobile. The log Kₒw value suggests a moderate potential for bioaccumulation.

Mechanism of Action: A Synthetic Auxin

(R)-MCPA exerts its herbicidal effect by acting as a synthetic mimic of the natural plant hormone auxin (indole-3-acetic acid).[2] This targeted mode of action is central to its selectivity against broadleaf plants.

Causality of Herbicidal Action:

-

Absorption and Translocation : MCPA is readily absorbed through the leaves and roots of the target weed.[1] It is then translocated via the plant's vascular system (phloem) to areas of active growth, primarily the meristematic tissues in shoots and roots.[2][5]

-

Receptor Binding : In the plant cells, (R)-MCPA binds to and activates auxin receptors. This binding initiates a signaling cascade that disrupts normal hormonal balance.

-

Disruption of Growth Processes : The sustained and excessive stimulation of these auxin-mediated pathways leads to a cascade of physiological disruptions. It stimulates nucleic acid and protein synthesis, affecting enzyme activity, respiration, and, most critically, cell division.[5]

-

Uncontrolled Growth and Death : This overstimulation results in uncontrolled and unsustainable cell division and elongation.[2] Visually, this manifests as twisted stems (epinasty), malformed leaves, and root damage. The plant essentially grows itself to death, as resources are exhausted and its structural integrity fails.

Caption: Mechanism of action of (R)-MCPA as a synthetic auxin herbicide.

Enantioselective Analysis: Protocol and Workflow

Distinguishing between the (R) and (S) enantiomers of MCPA is critical for toxicological studies, environmental monitoring, and quality control of chiral-specific formulations.[3] Chiral High-Performance Liquid Chromatography (HPLC) is the standard methodology for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol describes a self-validating system for the enantioselective analysis of MCPA, often after conversion to an ester form (e.g., MCPA-isooctyl) for better chromatographic performance on common chiral stationary phases.

1. Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD) is highly effective for separating phenoxy acid enantiomers.

2. Reagents and Standard Preparation:

-

Mobile Phase : A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA, e.g., 0.1%) to ensure sharp peak shapes. The exact ratio must be optimized for the specific column used.

-

Standards : Prepare a stock solution of racemic MCPA (or its ester) in the mobile phase. Create a series of working standards (e.g., 1 to 100 µg/mL) through serial dilution for calibration.[3]

3. Chromatographic Conditions:

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 25 °C

-

Detection Wavelength : 280 nm

-

Injection Volume : 10 µL

4. Sample Preparation (from Soil Matrix):

-

Extraction : Use a method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte from the sample matrix.[3] For soil, this typically involves extraction with an organic solvent like an acetone/hexane mixture.

-

Cleanup : Pass the extract through a cleanup cartridge (e.g., silica) to remove interfering compounds.

-

Reconstitution : Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase before injection.[3]

Caption: Experimental workflow for enantioselective analysis of MCPA via Chiral HPLC.

Representative Quantitative Data

The following table summarizes typical results from a chiral HPLC separation, demonstrating the baseline resolution of the two enantiomers.

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |

| (S)-MCPA | 8.5 | 51000 |

| (R)-MCPA | 10.2 | 50500 |

| Note: Elution order must be confirmed with a certified reference standard of a pure enantiomer.[3] |

Environmental Fate and Considerations

Upon release into the environment, various forms of MCPA (salts and esters) ultimately revert to the parent MCPA acid, which governs its environmental behavior.[10]

-

Mobility : MCPA is relatively mobile in soil, with a tendency to leach, particularly in soils with low organic matter content.[2]

-

Degradation : The primary route of degradation in soil and water is microbial action.[10] The half-life in soil is typically reported to be between 15 and 50 days, though this can be influenced by factors like temperature and moisture.[9]

-

Aquatic Toxicity : MCPA is classified as very toxic to aquatic organisms, necessitating careful management to prevent runoff into water bodies.[7]

Conclusion

(R)-MCPA is the herbicidally active stereoisomer of 2-methyl-4-chlorophenoxyacetic acid, functioning as a potent synthetic auxin that selectively targets broadleaf weeds. Its chemical characteristics, including its acidic nature (pKa 3.07) and moderate water solubility, dictate its behavior in both biological and environmental systems. The ability to analytically separate the (R) and (S) enantiomers using techniques like chiral HPLC is paramount for advancing our understanding of its efficacy, toxicology, and environmental impact. This guide provides a foundational, technically-grounded overview to support the work of researchers and scientists in the fields of agriculture, environmental science, and drug development.

References

- Unknown. (n.d.). mcpa.pdf.

-

PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. Retrieved from [Link]

-

AERU. (n.d.). MCPA (Ref: BAS 009H). Retrieved from [Link]

-

Government of Canada. (2010). Guideline Technical Document - 2-Methyl-4-chlorophenoxyacetic Acid (MCPA). Retrieved from [Link]

-

Wikipedia. (n.d.). MCPA. Retrieved from [Link]

-

FAO/WHO. (2012). MCPA (257) First draft prepared by Dr. Yibing He. Retrieved from [Link]

-

IPCS INCHEM. (n.d.). ICSC 0054 - MCPA. Retrieved from [Link]

-

World Health Organization. (n.d.). MCPA in Drinking-water. Retrieved from [Link]

-

ChemEurope.com. (n.d.). MCPA. Retrieved from [Link]

-

Health Canada. (n.d.). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA). Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

Chemical Warehouse. (n.d.). MCPA - Active Ingredient Page. Retrieved from [Link]

Sources

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. MCPA - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. deq.mt.gov [deq.mt.gov]

- 7. ICSC 0054 - MCPA [inchem.org]

- 8. MCPA (Ref: BAS 009H) [sitem.herts.ac.uk]

- 9. cdn.who.int [cdn.who.int]

- 10. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA) - Canada.ca [canada.ca]

An In-depth Technical Guide to the Synthesis of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid from D-Phenylglycine

Abstract

This technical guide provides a comprehensive overview of the synthesis of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a crucial chiral building block in pharmaceutical development. The synthesis is achieved through the N-protection of D-phenylglycine using methyl chloroformate, following the principles of the Schotten-Baumann reaction. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, critical process parameters, and in-depth analytical characterization. Furthermore, it addresses potential side reactions, safety protocols, and purification techniques, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge for a successful and reproducible synthesis.

Introduction

This compound, also known as N-methoxycarbonyl-D-phenylglycine, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry. Its rigidified structure and defined stereochemistry make it a valuable component in the synthesis of various biologically active molecules, including peptide-based therapeutics and small molecule inhibitors. The methoxycarbonyl (Moc) protecting group offers a stable yet readily cleavable moiety, making it suitable for multi-step synthetic sequences.

The synthesis from the readily available and enantiomerically pure D-phenylglycine is a common and cost-effective approach. This guide will focus on the widely employed Schotten-Baumann reaction conditions for the N-protection step, providing both theoretical understanding and practical guidance.

The Synthetic Pathway: An Overview

The synthesis of this compound from D-phenylglycine is a single-step protection reaction. The core transformation involves the acylation of the primary amine of D-phenylglycine with methyl chloroformate in the presence of a base.

Caption: Overall synthetic workflow.

The Schotten-Baumann Reaction: Mechanism and Optimization

The N-protection of D-phenylglycine with methyl chloroformate is a classic example of the Schotten-Baumann reaction. This reaction is typically performed in a biphasic system, consisting of an aqueous solution of the amino acid and a base, and an organic solvent containing the acylating agent.[1][2]

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism:

-

Deprotonation: The base in the aqueous phase deprotonates the carboxylic acid and the ammonium group of the D-phenylglycine, increasing the nucleophilicity of the amino group.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated amino acid attacks the electrophilic carbonyl carbon of methyl chloroformate. This forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group.

-

Proton Transfer: A final proton transfer step yields the final N-protected amino acid.

Sources

Preparation of N-methoxycarbonyl-D-phenylglycine

An In-depth Technical Guide to the

Abstract

N-methoxycarbonyl-D-phenylglycine is a crucial N-protected amino acid derivative, serving as a valuable chiral building block in the synthesis of pharmaceuticals and complex organic molecules. Its preparation requires a robust and stereochemically controlled process. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of N-methoxycarbonyl-D-phenylglycine. We will delve into the mechanistic underpinnings of the chosen synthetic route, the rationale behind specific procedural steps, and the critical safety protocols necessary for handling the involved reagents. The information is tailored for researchers, scientists, and drug development professionals seeking a reliable and well-validated protocol.

Introduction and Strategic Overview

The protection of the amino group in amino acids is a fundamental strategy in peptide synthesis and medicinal chemistry. The methoxycarbonyl (Moc) group is a simple carbamate protecting group that offers stability under various conditions but can be removed when necessary.[1] The synthesis of N-methoxycarbonyl-D-phenylglycine involves the formation of a carbamate linkage by reacting the nucleophilic amino group of D-phenylglycine with an electrophilic carbonyl source.

The method of choice for this transformation is the Schotten-Baumann reaction, a classic yet highly effective technique for acylating amines.[2][3][4][5] This reaction is typically performed under biphasic, aqueous-basic conditions.[4][5] The base serves two critical functions: it deprotonates the ammonium group of the amino acid to generate the more nucleophilic free amine and neutralizes the acidic byproduct (HCl) formed during the reaction, driving the equilibrium towards product formation.[3] This approach is well-suited for this synthesis due to its high yields, operational simplicity, and compatibility with the functional groups present in the starting material.

Mechanistic Rationale: The Schotten-Baumann Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Deprotonation: The amino group of D-phenylglycine is deprotonated by the base (e.g., sodium hydroxide) to increase its nucleophilicity.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of D-phenylglycine attacks the electrophilic carbonyl carbon of methyl chloroformate. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Neutralization: The hydrochloric acid byproduct is immediately neutralized by the base present in the reaction medium.

This process is visually represented in the following diagram:

Caption: Step-by-step synthesis and purification workflow.

Step-by-Step Methodology

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory. [6]

-

Reaction Setup:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a pH probe, and a dropping funnel, add D-(-)-phenylglycine (15.1 g, 0.1 mol).

-

Add 150 mL of deionized water and begin stirring to form a slurry.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

-

Basification:

-

Slowly add 2 M sodium hydroxide solution dropwise until the D-phenylglycine dissolves completely and the pH of the solution stabilizes between 9.5 and 10.5. This step is crucial as it deprotonates the amino acid, making it a potent nucleophile. Maintaining the pH below 11 helps minimize the risk of racemization. [2]

-

-

Acylation (Schotten-Baumann Condition):

-

In the dropping funnel, place methyl chloroformate (10.4 g, 0.11 mol, 1.1 equivalents).

-

Add the methyl chloroformate dropwise to the stirred, cold solution over a period of 60-90 minutes.

-

Causality: A slow, controlled addition is critical. The reaction is exothermic, and rapid addition can lead to a temperature spike, causing hydrolysis of the methyl chloroformate and potential side reactions.

-

Simultaneously, add 2 M sodium hydroxide solution from a second dropping funnel as needed to maintain the pH in the 9.5-10.5 range. The reaction consumes base as HCl is produced.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any unreacted methyl chloroformate and other non-polar impurities.

-

Retain the aqueous layer, which contains the sodium salt of the product.

-

Cool the aqueous layer in an ice bath and acidify slowly with 6 M hydrochloric acid, while stirring, to a pH of approximately 2. The product will precipitate as a white solid.

-

Self-Validation: The formation of a precipitate upon acidification is a key indicator of successful product formation.

-

Allow the slurry to stir in the ice bath for 30 minutes to maximize crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with ice-cold deionized water (3 x 50 mL) to remove inorganic salts.

-

-

Purification and Drying:

-

The crude product can be purified by recrystallization. A suitable solvent system is ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Filter the purified crystals and dry them under vacuum at 40-50 °C to a constant weight. The expected yield is typically in the range of 85-95%.

-

Characterization and Quality Control

The identity and purity of the final product must be confirmed through analytical methods.

| Analysis Technique | Parameter | Expected Result |